4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one
Description
4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one is a synthetic organic compound characterized by two benzenesulfonyl groups connected via a methyl bridge. Each sulfonyl group is further linked to a 3-oxobutane chain, introducing ketone functionality.
Properties
IUPAC Name |
4-[4-[[4-(3-oxobutylsulfonyl)phenyl]methyl]phenyl]sulfonylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6S2/c1-16(22)11-13-28(24,25)20-7-3-18(4-8-20)15-19-5-9-21(10-6-19)29(26,27)14-12-17(2)23/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVLIQUGJDCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the use of Grignard reagents, which react with carbonyl compounds to form alcohols, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace leaving groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-(4-{[4-(3-Oxobutanesulfonyl)phenyl]methyl}benzenesulfonyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related butan-2-one derivatives (Table 1):
*Estimated based on structural analogs.
Key Observations :
- Functional Diversity : Unlike 4-(4-Hydroxyphenyl)butan-2-one, which is optimized for fragrance applications , the target compound’s sulfonyl groups may favor pharmaceutical or catalytic uses, akin to sulfonamide derivatives .
- Synthetic Complexity : The methyl bridge and dual sulfonyl groups likely necessitate multi-step synthesis, contrasting with simpler derivatives like 4-(Methylthio)butan-2-one, which can be synthesized in fewer steps .
Physicochemical Properties
- Solubility : Sulfonyl groups typically increase water solubility. The target compound is expected to be more soluble in polar solvents than 4-(p-Tolyl)butan-2-one but less soluble than hydroxylated analogs like 4-(4-Hydroxyphenyl)butan-2-one .
- Stability: Sulfonyl groups confer thermal stability, but the ketone moiety may render the compound prone to nucleophilic attack, similar to (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
